Dithiothreitol tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R)-3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMKKSKBGKALJ-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CSC(=O)C)[C@H](CSC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37180-63-5 | |
| Record name | Dithiothreitol tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037180635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-1,4-bis(acetylsulfanyl)-2-methylbutane-2,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization of Dithiothreitol Tetraacetate
Historical and Contemporary Approaches to Dithiothreitol (B142953) Tetraacetate Synthesis
The synthesis of dithiothreitol and its derivatives has evolved from early laboratory methods to more refined contemporary approaches driven by specific applications.
Historically, the preparation of the tetraacetyl derivatives of dithiothreitol (DTT) and its diastereomer, dithioerythritol (B556865) (DTE), was described as part of the original work on these reducing agents. A key historical method involved the oxidation of trans-1,4-dibromobutene-2 to form the corresponding dibromoglycol. This intermediate was then acetylated, followed by a reaction with potassium thioacetate (B1230152) to yield the tetraacetate form. lsuhsc.edu This foundational route established the chemical pathway for creating the acetylated analogue of DTT.
Contemporary synthesis of dithiothreitol tetraacetate (DTT-Ac) is often goal-oriented, focusing on its utility as a more stable and less toxic alternative to DTT. nih.gov DTT itself has limitations due to its chemical instability and certain toxic properties. Modern approaches synthesize DTT-Ac to overcome these drawbacks, particularly for therapeutic research. nih.gov For instance, DTT-Ac has been synthesized and characterized for use in antioxidative stress therapy. In this context, it acts as a pro-drug, which, after administration, is metabolized in the liver to generate the fully deacetylated and active DTT. nih.gov This contemporary focus highlights a shift from simple preparation to the strategic chemical design of a molecule with improved pharmacological properties.
Precursor-Based Synthetic Routes and Chemical Transformations
The synthesis of this compound relies on multi-step chemical transformations starting from various precursors. The specific route determines the intermediates and the final yield.
One of the traditional routes begins with trans-1,4-dibromobutene-2 . This precursor undergoes oxidation to create a dibromoglycol intermediate. The hydroxyl groups of this intermediate are acetylated, and a subsequent reaction with potassium thioacetate replaces the bromine atoms with thioacetate groups, resulting in the formation of this compound. lsuhsc.edu
Another widely adopted synthetic pathway for DTT, which can then be acetylated, starts with 1,4-butenediol . The process involves the following key transformations:
Addition Reaction : 1,4-butenediol is treated with bromine to produce 2,3-dibromo-1,4-butanediol. hbynm.comgoogle.com
Hydrolysis & Epoxidation : The resulting di-bromo compound is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to form a diepoxide intermediate. hbynm.comgoogle.com
Thioacetylation : This diepoxide reacts with thioacetic acid in an addition reaction to yield dithiothreitol diacetate. hbynm.comgoogle.com
Final Acetylation : To obtain the tetraacetate, the remaining free hydroxyl groups on the dithiothreitol diacetate intermediate would undergo a final acetylation step.
A different approach utilizes dimethyl tartrate as the starting material. This method involves a series of transformations including protection of the hydroxyl groups, reduction of the ester groups, reaction with a sulfonyl chloride, and subsequent reaction with a thioacetate salt. google.com The resulting protected dithiothreitol can then be deprotected and fully acetylated to yield the tetraacetate derivative.
The table below summarizes key aspects of these precursor-based routes.
| Precursor | Key Intermediates | Key Transformations | Final Product |
| trans-1,4-dibromobutene-2 | Dibromoglycol | Oxidation, Acetylation, Reaction with potassium thioacetate | This compound |
| 1,4-butenediol | 2,3-dibromo-1,4-butanediol, Diepoxide | Bromination, Hydrolysis, Thioacetylation, Acetylation | This compound |
| Dimethyl tartrate | 2,3-O-isopropylidene threonol | Hydroxyl protection, Ester reduction, Sulfonylation, Thioacetylation, Deprotection, Acetylation | This compound |
Strategies for Acetylation and Deacetylation in Dithiothreitol Analogues
The addition (acetylation) and removal (deacetylation) of acetyl groups are critical chemical strategies in the synthesis and application of dithiothreitol analogues. These processes allow for the protection and deprotection of the reactive thiol and hydroxyl groups.
Acetylation is the process of introducing an acetyl functional group. In the context of DTT analogues, this is typically achieved using chemical acetylating agents. A common laboratory and industrial method for acetylation of hydroxyl and thiol groups involves the use of acetic anhydride . springernature.com This reagent reacts with the nucleophilic oxygen (in hydroxyls) and sulfur (in thiols) to form ester and thioester linkages, respectively, releasing acetic acid as a byproduct. This strategy is employed to convert DTT or its intermediates into the fully protected this compound.
Deacetylation is the reverse process, where acetyl groups are removed to regenerate the free hydroxyl and thiol groups. This is a crucial step for activating DTT from its tetraacetate pro-drug form. nih.gov A standard chemical method for deacetylation involves hydrolysis under acidic or basic conditions. For DTT analogues, a common laboratory procedure is to reflux the tetraacetate compound in a solution of 1 N methanolic hydrochloric acid (HCl) under a nitrogen atmosphere. lsuhsc.edu This acid-catalyzed solvolysis effectively cleaves the ester and thioester bonds, yielding the active DTT. Alternatively, hydrolysis can be performed using a base, such as sodium hydroxide (B78521) solution. hbynm.comgoogle.com
These strategies provide a chemical toolkit for managing the reactivity of DTT, enabling its storage and delivery in a stable, protected form.
Design and Synthesis of Novel this compound Derivatives for Specific Research Purposes
The design and synthesis of novel derivatives of this compound are primarily driven by the need to improve upon the properties of the parent compound, DTT, for specific applications. The most prominent example of such a designed derivative is this compound itself.
This compound (DTT-Ac) was designed and synthesized to address the inherent limitations of DTT, namely its chemical instability in solution and its toxicity. nih.gov DTT is prone to oxidation, especially in the presence of air, which reduces its efficacy as a reducing agent. By acetylating the two thiol and two hydroxyl groups, DTT-Ac is rendered significantly more stable and less toxic.
The specific research purpose behind this design was to create a pro-drug form of DTT for therapeutic applications, such as antioxidative stress therapy. nih.gov The acetyl groups act as protective moieties that are cleaved by enzymes (esterases) within the body, particularly in the liver, to release the active DTT where it is needed. nih.gov This targeted delivery and activation mechanism is a key feature of its design. Research has shown that DTT-Ac can be administered and subsequently generate fully deacetylated DTT in the liver, where it can then exert its protective effects against cellular damage caused by oxidative stress. nih.gov
The synthesis of DTT-Ac for this purpose involves the complete acetylation of DTT, ensuring that all four reactive groups are protected. This strategic modification transforms DTT from a useful but problematic laboratory reagent into a potential therapeutic agent with improved stability and a targeted release profile.
Mechanistic Insights into Dithiothreitol Tetraacetate Action
Prodrug Mechanism and In Situ Release of Dithiothreitol (B142953)
Dithiothreitol tetraacetate (DTT-Ac) functions as a chemically stable and less toxic prodrug of the potent reducing agent dithiothreitol (DTT). nih.gov The inherent instability and toxicity of DTT can limit its direct application in certain biological research contexts. nih.gov DTT-Ac was synthesized to circumvent these limitations. The core of its mechanism lies in its in vivo conversion to the active DTT molecule. Following administration in research models, DTT-Ac is processed within the biological system, leading to the in situ release of fully deacetylated DTT. nih.gov Gas chromatography/mass spectrometry (GLC/MS) evidence has demonstrated that DTT-Ac can rapidly generate DTT in the liver of rats after administration, confirming its role as an effective delivery system for the active thiol reagent. nih.gov
Role of Acetate (B1210297) Groups in Modulating Stability and Reactivity Profiles
The four acetate groups in this compound are critical for its function as a prodrug. These groups effectively act as protecting moieties for the highly reactive thiol (-SH) groups of DTT. By converting the thiols into thioesters, the acetate groups significantly enhance the compound's chemical stability and render it less susceptible to air oxidation, a common issue with unprotected thiols like DTT. nih.gov This increased stability is a key feature, allowing for more reliable handling and administration in experimental settings. Furthermore, the modification of the thiol groups reduces the immediate toxicity associated with DTT, making DTT-Ac a safer alternative for delivering the reducing agent to a biological system. nih.gov
Table 1: Comparison of Dithiothreitol (DTT) and this compound (DTT-Ac)
| Feature | Dithiothreitol (DTT) | This compound (DTT-Ac) | Source(s) |
|---|---|---|---|
| Chemical Stability | Prone to air oxidation | Chemically stable | nih.gov |
| Toxicity | Higher toxicity | Less toxic | nih.gov |
| Form | Active reducing agent | Inactive prodrug | nih.gov |
| Active Groups | Free thiol (-SH) groups | Acetylated thiol (thioester) groups | nih.gov |
Thiol-Disulfide Exchange Mechanisms in the Presence of Activated Dithiothreitol
Once DTT is released from DTT-Ac, it functions as a powerful reducing agent through a mechanism of thiol-disulfide exchange. agscientific.comwikipedia.org This process is highly efficient for reducing disulfide bonds (-S-S-) in molecules such as proteins, converting them into free thiols (-SH). agscientific.cominterchim.fr The reaction proceeds in two main steps:
Formation of a Mixed Disulfide Intermediate: One of the thiol groups on a DTT molecule attacks a disulfide bond on the target molecule. This results in the formation of a transient mixed-disulfide intermediate, where the DTT molecule is linked to the target molecule via a new disulfide bond, and one of the original sulfur atoms of the target's disulfide bond is reduced to a thiol. agscientific.comwikipedia.org
Intramolecular Cyclization and Release: The second thiol group on the same DTT molecule then attacks the sulfur atom within the mixed disulfide. This intramolecular reaction is highly favored and results in the formation of a stable, six-membered ring with an internal disulfide bond (oxidized DTT). wikipedia.orgnih.gov This cyclization releases the now fully reduced target molecule, which has two free thiol groups. wikipedia.org
The strong propensity of DTT to form this stable cyclic structure drives the equilibrium of the reaction toward the reduction of the target disulfide bond, making DTT an effective and widely used reducing agent in biochemical research. wikipedia.orgnih.gov
Enzymatic and Chemical Deacetylation Pathways in Biological Systems Research
The conversion of the inactive DTT-Ac prodrug to the active DTT form is facilitated by specific enzymatic pathways within biological systems. Research has identified that the liver is capable of hydrolyzing DTT-Ac to DTT through the action of an enzyme referred to as DTTAC-S-acetyl esterase (DTTACEST). nih.gov Studies on the intracellular distribution of this enzymatic activity have revealed its presence in various subcellular fractions.
The specific activity of DTTACEST was found to be highest in microsomes, followed by mitochondria and then nuclei, while being notably absent in the cytosolic fraction. nih.gov The kinetic properties of the enzyme, including the Michaelis constant (Km) and maximum reaction velocity (Vmax), have been characterized in these fractions, indicating different affinities and catalytic efficiencies depending on the cellular compartment. nih.gov This enzymatic deacetylation is the primary pathway for the controlled release of DTT, allowing it to exert its antioxidative and protective effects within the cell. nih.govnih.gov
Table 2: Intracellular Distribution and Kinetics of DTTAC-S-acetyl Esterase (DTTACEST) Activity in Liver Fractions
| Subcellular Fraction | Specific Activity | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source(s) |
|---|---|---|---|---|
| Microsomes | Highest | Intermediate | Highest | nih.gov |
| Mitochondria | Intermediate | Highest | Intermediate | nih.gov |
| Nuclei | Lowest | Lowest | Lowest | nih.gov |
| Cytosol | Absent | N/A | N/A | nih.gov |
Applications of Dithiothreitol Tetraacetate in Advanced Research Disciplines
Contributions to Protein Chemistry and Structural Biology Research
The ability to control the release of a reducing agent makes DTT(OAc)₄ particularly valuable in the study of protein structure and function, where the redox state of cysteine residues is often critical.
The formation of correct disulfide bonds is a crucial step in the folding pathway of many secretory and cell-surface proteins within the endoplasmic reticulum (ER). nih.govnih.gov DTT(OAc)₄ is utilized in protein folding studies to understand the specific role that these disulfide bonds play in achieving the final, stable protein conformation. ontosight.ai Because DTT(OAc)₄ is membrane-permeable, unlike DTT, it can be introduced to intact cells to study oxidative folding in its native environment. agscientific.com Once inside the cell, it is hydrolyzed to DTT, which can then reduce existing disulfide bonds. uba.aruba.ar This allows researchers to probe the timing and importance of disulfide bond formation in the folding process. Studies on yeast proteins like Ero1p, which is essential for oxidative protein folding in the ER, have used the parent compound DTT to induce reductive stress, demonstrating the importance of maintaining a controlled oxidizing environment for proper folding. nih.govnih.gov The use of DTT(OAc)₄ allows for a more nuanced application of such stress within specific cellular compartments.
During protein extraction and purification, native proteins are removed from their controlled cellular environment, exposing them to atmospheric oxygen which can lead to the incorrect formation of disulfide bonds and oxidation of cysteine residues. ontosight.airesearchgate.net This can cause protein aggregation and loss of function. DTT(OAc)₄ is applied during purification protocols to prevent this unwanted oxidation. ontosight.ai Its enhanced chemical stability compared to standard DTT makes it a reliable component in purification buffers. google.com By ensuring a reducing environment, DTT(OAc)₄ helps to maintain the structural integrity and biological activity of purified proteins. ontosight.ai
The activity of many enzymes is dependent on the redox state of their cysteine residues. researchgate.net Some enzymes require reduced thiol groups for catalytic function. ontosight.ai DTT(OAc)₄ serves as a useful tool in enzyme assays by providing a method for controlled enzyme activation. ontosight.ai The inert DTT(OAc)₄ can be present in an assay mixture without affecting the enzyme. The reaction can then be initiated by the addition of an esterase or a change in conditions that triggers the deacetylation of DTT(OAc)₄, releasing active DTT. ontosight.aikmle.co.kr This in-situ release of the reducing agent activates the target enzyme, allowing for precise kinetic measurements and the development of assays in controlled redox environments. ontosight.ainih.gov This is particularly important for mimicking the naturally reducing environment of the cell's cytosol, which is rich in reducing agents like glutathione. researchgate.net
| Feature | Dithiothreitol (B142953) (DTT) | Dithiothreitol Tetraacetate (DTT(OAc)₄) |
|---|---|---|
| Chemical Stability | Susceptible to air oxidation. | More stable due to protected thiol groups. ontosight.aigoogle.com |
| Cell Membrane Permeability | Generally impermeable. agscientific.com | Permeable, allowing for intracellular applications. |
| Activation | Immediately active upon dissolution. | Requires hydrolysis (e.g., by esterases) to release active DTT. ontosight.aiuba.aruba.ar |
| Primary Use Case | General reducing agent in buffers for lysates and purified proteins. agscientific.com | Controlled reduction in live cells, time-sensitive enzyme assays, and stable purification buffers. ontosight.ai |
Utility in Proteomics and Mass Spectrometry-Based Analyses
In proteomics, the accurate identification and characterization of proteins and their various forms are paramount. DTT(OAc)₄ provides strategic advantages in sample preparation for mass spectrometry.
A standard workflow in bottom-up proteomics involves the denaturation of proteins, reduction of disulfide bonds, alkylation of the resulting free thiols, and finally, enzymatic digestion into peptides for mass spectrometry analysis. nih.govnih.gov The reduction step, commonly performed with DTT or TCEP, breaks the disulfide bridges connecting cysteine residues, which is essential for achieving complete protein digestion and sequence coverage. nih.govresearchgate.net
This compound offers a unique approach to this process. Its ability to cross cell membranes allows for the reduction of disulfide bonds in situ before the cells are lysed. agscientific.com In a hypothetical protocol, cells could be incubated with DTT(OAc)₄, which would diffuse into the cytoplasm and organelles. Intracellular esterases would then hydrolyze the acetate (B1210297) groups, releasing DTT precisely where the proteins reside in their native state. uba.aruba.ar This approach provides a snapshot of the protein redox state in vivo, minimizing artifacts that can occur from post-lysis processing. Following this in-situ reduction, the standard steps of cell lysis, alkylation with reagents like iodoacetamide (B48618) (IAA), and digestion can proceed. nih.govwashington.edu
| Step | Standard Protocol (with DTT) | In-Situ Protocol (with DTT(OAc)₄) |
|---|---|---|
| 1. Reduction | Lyse cells, then add DTT (e.g., 5-10 mM) to the lysate and incubate (e.g., 30-45 min at 56°C). washington.edu | Incubate intact cells with DTT(OAc)₄ to allow for intracellular hydrolysis and reduction. |
| 2. Alkylation | Add iodoacetamide (IAA) to the lysate to alkylate free thiols. washington.edu | Lyse cells, then add iodoacetamide (IAA) to alkylate the already-reduced thiols. |
| 3. Digestion | Add protease (e.g., trypsin) to the lysate to digest proteins into peptides. nih.gov | Add protease (e.g., trypsin) to the lysate for digestion. |
| 4. Analysis | Analyze resulting peptides by LC-MS/MS. nih.gov | |
| Advantage | Well-established and widely used. nih.gov | Potentially provides a more accurate representation of the in vivo disulfide bond status. |
Top-down proteomics focuses on the analysis of intact proteins, aiming to identify all the different molecular forms, or "proteoforms," that arise from a single gene. nih.govnorthwestern.edu These proteoforms can differ due to alternative splicing, genetic variations, and post-translational modifications (PTMs), including the presence and connectivity of disulfide bonds. northwestern.edunih.gov The complete characterization of a proteoform requires identifying its unique combination of modifications. biorxiv.org
The controlled reduction strategy afforded by DTT(OAc)₄ is highly beneficial for this purpose. By enabling the reduction of disulfide bonds in a controlled manner (e.g., within a specific cellular compartment or at a specific time), it helps researchers to isolate and identify proteoforms that differ only in their disulfide bonding patterns. nih.gov Standard methods that reduce all proteins in a bulk lysate can make it difficult to distinguish between naturally occurring redox isoforms and those that are artifacts of sample preparation. nih.gov By using DTT(OAc)₄ to perform reduction under near-native conditions, researchers can more confidently map disulfide linkages and identify specific redox-dependent proteoforms, leading to a deeper understanding of protein diversity and function in biological systems. biorxiv.org
Influence on Protein Equalization Techniques in Analytical Proteomics
In the field of analytical proteomics, a significant challenge is the vast dynamic range of protein concentrations in biological samples like serum, where a few high-abundance proteins can mask the detection of numerous low-abundance proteins that may serve as important biomarkers. Dithiothreitol-based protein equalization is an effective strategy to address this issue. nih.gov This technique utilizes DTT to selectively precipitate high-abundance proteins, thereby enriching the sample for lower-abundance species and enhancing their identification through mass spectrometry.
A study on multiple myeloma utilized a DTT-based equalization technique to compare the serum proteomes of healthy individuals and patients. nih.gov The application of DTT to serum samples resulted in the formation of pellets containing a distinct set of proteins from the supernatant. This separation allowed for a more in-depth proteomic analysis. For instance, 252 unique proteins were identified in the pellets from healthy individuals, compared to 223 in multiple myeloma patients, revealing 97 dysregulated proteins between the two groups. nih.gov A similar comparison of the supernatants also showed a significant number of dysregulated proteins. nih.gov This method highlights how DTT-mediated equalization can unveil complex protein dysregulation in diseases, paving the way for identifying potential therapeutic targets. nih.gov
Table 1: Unique Proteins Identified in Serum Fractions After DTT-Based Equalization
| Sample Fraction | Condition | Number of Unique Proteins | Dysregulated Proteins (vs. Healthy) |
| Pellet | Healthy | 252 | N/A |
| Multiple Myeloma | 223 | 97 | |
| Supernatant | Healthy | 264 | N/A |
| Multiple Myeloma | 235 | 87 |
Data sourced from a proteomic study on multiple myeloma. nih.gov
Role in Cell-Free Biological Systems and Synthetic Biology
Cell-free protein synthesis (CFPS) and other reconstituted biological systems offer powerful platforms for synthetic biology, enabling rapid protein expression and the study of biological processes in a controlled environment. nih.govmdpi.com The success of these in vitro systems heavily relies on maintaining a stable and functional biochemical environment, a role often fulfilled by DTT.
Table 2: Representative Components of an E. coli-Based Cell-Free Protein Synthesis System
| Component Category | Example Component | Purpose |
| Cell Extract | S30 Extract | Provides ribosomes, translation factors, tRNAs, etc. |
| Energy Source | ATP, GTP, Creatine Phosphate (B84403) | Powers transcription and translation |
| Building Blocks | 20 Amino Acids, NTPs | Substrates for protein and RNA synthesis |
| Buffers & Salts | HEPES-KOH, KOAc, Mg(OAc)₂ | Maintain optimal pH and ionic strength |
| Reducing Agent | Dithiothreitol (DTT) | Maintains reducing environment, stabilizes enzymes nih.govmdpi.com |
| DNA Template | Plasmid DNA with T7 promoter | Encodes the protein of interest |
| Enzymes | T7 RNA Polymerase, Creatine Kinase | Catalyze transcription and regenerate ATP |
Aptamers, which are single-stranded DNA or RNA molecules, are increasingly used as recognition elements in biosensors due to their high specificity and affinity for a wide range of targets. mdpi.comnih.gov In many aptamer-based assays that rely on enzymatic signal amplification, DTT plays a crucial role in maintaining the chemical dynamics required for detection. For example, in an aptamer-based switching system designed for protein communication, the reaction mixture includes DTT in the buffer. mdpi.com This system uses a T7 RNA polymerase aptamer to control transcription. The presence of DTT in the reaction buffer is essential for preserving the activity of the T7 RNA polymerase, which transcribes a reporter gene upon target recognition. mdpi.com By ensuring the stability and functionality of this key enzyme, DTT directly supports the chemical reactions that lead to a detectable signal, thereby enabling the sensitive investigation of molecular interactions. mdpi.com
Beyond CFPS, DTT is broadly used to maintain a reducing environment in various reconstituted biological systems where the function of specific proteins is under investigation. interchim.frtocris.com Proteins, particularly enzymes with cysteine residues in their active sites, are susceptible to oxidative damage, which can lead to the formation of disulfide bonds and a loss of activity. interchim.frbiocompare.com DTT, with a redox potential of -0.33 V at pH 7, is a powerful agent for keeping these sulfhydryl groups in their reduced state. interchim.fr This protective action is fundamental for in vitro studies of protein structure and function. interchim.frwikipedia.org The precursor, this compound, offers an advantage as a more stable compound that can be introduced into a system and subsequently converted to DTT, ensuring a sustained reducing environment. nih.gov
Contributions to Organic Synthesis and Protecting Group Chemistry
In the multistep processes of organic synthesis, particularly in carbohydrate chemistry, the protection and deprotection of functional groups is a cornerstone strategy. DTT-related reagents have emerged as valuable tools in this context.
A mild and efficient method for the deprotection of acetal (B89532) and ketal groups utilizes 1,4-dithiothreitol (DTT) as an exchange reagent in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). rsc.orgglobalauthorid.com This reaction is effective for cleaving common protecting groups such as benzylidene acetals and isopropylidene ketals, which are frequently used to protect diol functionalities in carbohydrates. rsc.org The process proceeds under gentle conditions and provides high yields, typically ranging from 78% to 98%. rsc.org A notable feature of this method is its selectivity; it can cleave a terminal isopropylidene ketal or benzylidene acetal while leaving an internal isopropylidene ketal intact. rsc.org During the deprotection of benzylidene acetals with DTT, an interesting seven-membered 1,3-dithiepane (B1616759) ring is formed as a byproduct. rsc.org This application demonstrates the utility of DTT beyond its traditional role as a biological reducing agent, extending its relevance into the domain of synthetic organic chemistry.
Table 3: Deprotection of Acetal and Ketal Groups Using DTT and CSA
| Protected Substrate | Protecting Group | Yield (%) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene acetal | 95 |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Isopropylidene ketal | 98 (terminal cleavage) |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Isopropylidene ketal | 96 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene ketal | 92 |
Data adapted from Liu et al., Organic Chemistry Frontiers, 2018. rsc.org
Potential as a Masked Reagent for Selective Chemical Transformations
This compound, by virtue of its chemical structure, serves as a masked or protected form of the potent reducing agent dithiothreitol (DTT). The four acetate groups effectively cap the reactive thiol functionalities of the DTT molecule, rendering it temporarily inert. This masking strategy is crucial in multi-step chemical syntheses where the strong reducing power of free DTT could interfere with other functional groups present in the reactants or intermediates.
The utility of this compound as a masked reagent lies in the controlled, timed release of DTT. The deprotection, or removal of the acetate groups, can be triggered under specific chemical or enzymatic conditions, such as treatment with sodium methoxide (B1231860) or hydrazine (B178648) hydrate, to liberate the free thiols precisely when their reducing action is required. researchgate.net This allows for selective chemical transformations, where the powerful reduction of disulfide bonds is achieved at a desired point in a reaction sequence without compromising earlier steps. researchgate.net This approach of masking a reactive functional group and deprotecting it later is a fundamental strategy in organic synthesis for achieving complex molecular architectures. mit.edu
Mechanistic Studies in Cellular Stress Responses and Redox Homeostasis
This compound (DTT-Ac) has been investigated for its protective effects against cellular damage caused by oxidative stress, with its primary mechanism of action being the in vivo conversion to dithiothreitol (DTT). nih.gov A study investigating carbon tetrachloride (CCl4)-induced liver necrosis demonstrated that the administration of DTT-Ac provided significant protection against liver damage. nih.gov
The research indicated that the protective effects are likely due to the released DTT. Specifically, DTT-Ac administration was found to significantly lessen the covalent binding of reactive CCl4 metabolites to microsomal lipids, a key event in the initiation of cell injury. However, it did not prevent the initial lipid peroxidation process itself. This suggests that the released DTT acts by mechanisms other than being a simple chain-breaking antioxidant for lipid peroxidation. nih.gov The proposed antioxidative action stems from the ability of the unmasked DTT to intervene in the toxicant's mechanism before irreversible damage occurs. nih.gov
Table 1: Research Findings on the Protective Effects of this compound (DTT-Ac) in a CCl4-Induced Liver Necrosis Model
| Parameter Measured | Effect of CCl4 Poisoning | Effect of DTT-Ac Co-administration | Inferred Mechanism of DTT-Ac | Reference |
|---|---|---|---|---|
| Liver Necrosis | Induces significant necrosis | Significantly prevents necrosis | Protective effect via DTT release | nih.gov |
| Covalent Binding of CCl4 Metabolites to Lipids | Increased binding | Significantly reduced binding | DTT interferes with reactive metabolite binding | nih.gov |
| Lipid Peroxidation (Diene Conjugation) | Initiates lipid peroxidation | Does not prevent initiation | Protection is not via chain-breaking antioxidant effect on lipids | nih.gov |
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, maintaining a relatively oxidizing environment to facilitate the formation of disulfide bonds, which are essential for the structure of many proteins. elifesciences.orgnih.gov The release of dithiothreitol from its tetraacetate precursor can profoundly disrupt this delicate redox balance. DTT is a potent reducing agent widely used in research as a specific ER stressor. elifesciences.orgnih.govresearchgate.net
When DTT is released within or enters the cell, it reduces the disulfide bonds in newly synthesized proteins within the ER lumen. elifesciences.orgnih.gov This disruption of oxidative protein folding leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. researchgate.netbiorxiv.org This accumulation triggers a complex signaling network called the Unfolded Protein Response (UPR). researchgate.net The UPR's primary goal is to restore homeostasis, but if the stress is too severe or prolonged, it can activate pathways leading to cell death. elifesciences.orgresearchgate.net Studies have shown that mutations in proteins essential for maintaining the ER's oxidizing environment, such as Ero1p, lead to extreme sensitivity to DTT. nih.gov
The influence of released dithiothreitol extends beyond the ER, interacting with a variety of intracellular redox pathways and enzyme systems. As a strong thiol-based reducing agent, DTT can directly reduce disulfide bonds in numerous proteins, thereby altering their structure and function. wikipedia.orgthomassci.com
Research in model organisms like Caenorhabditis elegans has revealed that DTT's effects are not limited to ER stress. Studies show that DTT toxicity involves the modulation of the methionine-homocysteine cycle, leading to the depletion of the crucial methyl donor S-adenosylmethionine (SAM). elifesciences.orgnih.govbiorxiv.org Furthermore, recent findings indicate that thiol-based reductive stress from DTT can activate the hypoxia response pathway, a key cellular system for responding to low oxygen levels. nih.gov This activation may be mediated by the production of hydrogen sulfide. nih.gov
Interestingly, while DTT is a powerful reducing agent, some studies suggest it can paradoxically promote the production of reactive oxygen species (ROS), such as hydrogen peroxide, under certain conditions, adding another layer of complexity to its interaction with cellular redox systems. elifesciences.orgresearchgate.netmdpi.com The DTT reaction in vitro has also been noted for its resemblance to the biological oxidation of NADH, where it facilitates the transfer of electrons to molecular oxygen. researchgate.net
Table 2: Summary of DTT Interactions with Intracellular Pathways and Systems
| Pathway/System | Observed Effect of DTT | Research Model/Context | Reference |
|---|---|---|---|
| Protein Disulfide Bonds | Reduces bonds, causing protein unfolding | General biochemistry, ER stress models | elifesciences.orgwikipedia.orgthomassci.com |
| Methionine-Homocysteine Cycle | Modulates cycle, depletes S-adenosylmethionine (SAM) | C. elegans | elifesciences.orgnih.govbiorxiv.org |
| Hypoxia Response Pathway | Activates the pathway (e.g., HIF-1) | C. elegans, human cells | nih.gov |
| Reactive Oxygen Species (ROS) | Can paradoxically increase ROS production | Cellular models | elifesciences.orgresearchgate.netmdpi.com |
| Enzyme Activity | Alters function by reducing critical disulfide bonds | Enzyme assays | labce.comtaylorandfrancis.com |
Methodological Applications in Analytical Sciences
The dithiothreitol (DTT) assay is a widely used cell-free chemical method to measure the oxidative potential (OP) of atmospheric particulate matter (PM). mdpi.comnih.gov Oxidative potential is considered a more relevant metric for health risk assessment than simple PM mass because it reflects the capacity of particles to generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. mdpi.comrsc.org
In the assay, PM extracts are incubated with a known concentration of DTT. Redox-active chemical species within the PM sample catalyze the oxidation of DTT to its disulfide form. nih.govyale.edu The rate of DTT consumption over time is measured, often spectrophotometrically, and this rate serves as a quantitative measure of the sample's oxidative potential (OPDTT). mdpi.comnih.gov DTT is used as a surrogate for cellular reducing agents like NADH or glutathione, which can be depleted by PM components in the body. researchgate.netmdpi.com
Research has identified several key components of PM that are major contributors to DTT consumption. While some organic compounds like quinones are highly reactive, studies have shown that water-soluble transition metals, particularly copper (Cu) and manganese (Mn), are often the dominant contributors to the DTT activity of typical ambient PM2.5 samples. researchgate.net
Table 3: Key Chemical Components in Particulate Matter Contributing to Oxidative Potential as Measured by the DTT Assay
| Component Class | Specific Examples | Contribution to DTT Consumption | Reference |
|---|---|---|---|
| Transition Metals | Copper (Cu), Manganese (Mn), Iron (Fe) | Often the dominant contributor, especially water-soluble forms. Can be biased by precipitation in phosphate buffers. | researchgate.netrsc.org |
| Quinones | Phenanthrenequinone (PQN) | Highly reactive and efficient at oxidizing DTT, but typically present at lower concentrations than metals. | researchgate.netaaqr.org |
| Carbonaceous Species | Water-Soluble Organic Carbon (WSOC), Elemental Carbon (EC) | Often correlated with DTT activity in correlation studies. | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Various PAHs and their derivatives | Contribute to OP, though their combined effect may not be simply additive. | nih.gov |
Analytical Method Development for Biological and Environmental Samples
Dithiothreitol is a critical reagent in the development of analytical methods, particularly for complex biological and environmental matrices. Its primary function is to break down disulfide bonds in proteins and other biomolecules, facilitating extraction, purification, and analysis. astralscientific.com.au
In proteomics, DTT is widely used during sample preparation to reduce disulfide bonds within and between proteins. astralscientific.com.au This process is crucial for denaturing proteins prior to techniques like sodium dodecylsulfate-polyacrylamide gel electrophoresis (SDS-PAGE), ensuring that proteins are separated based on their molecular weight without the influence of their tertiary or quaternary structures. wikipedia.org A direct and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to monitor DTT levels in complex protein mixtures, which is important during the refolding processes of recombinant proteins. iris-biotech.de
DTT also plays a role in the speciation analysis of elements like arsenic in biological and environmental samples. europa.eu Arsenic speciation is vital because the toxicity of arsenic depends on its chemical form, with inorganic species being more toxic than organic ones. europa.eu In these analytical procedures, sample extraction is a critical step to isolate arsenic from the biological matrix without altering its species. europa.eu DTT has been utilized in extraction protocols for arsenic analysis. mdpi.com For instance, methods combining high-performance liquid chromatography with inductively coupled plasma-mass spectrometry (HPLC/ICP-MS) are employed for the sensitive determination of different arsenic species in food and urine samples. europa.eu
Furthermore, the DTT assay itself has been adapted to measure the oxidative potential of airborne particulate matter (PM). researchgate.net This assay quantifies the capacity of PM to generate reactive oxygen species (ROS) by measuring the rate of DTT consumption, providing insights into the potential health risks associated with air pollution. researchgate.net
| Application Area | Role of DTT | Analytical Technique | Key Finding |
|---|---|---|---|
| Proteomics | Reducing agent for protein disulfide bonds | SDS-PAGE, LC-MS/MS | Enables protein denaturation for accurate separation and analysis. wikipedia.orgiris-biotech.de |
| Arsenic Speciation | Component in extraction solutions | HPLC/ICP-MS | Aids in the extraction of arsenic species from complex matrices for toxicity assessment. europa.eumdpi.com |
| Environmental Health | Measures oxidative potential of particulate matter | DTT Assay | Provides a quantitative measure of the ability of environmental pollutants to deplete antioxidants. researchgate.net |
Impact on DNA Integrity and DNA Modifying Enzyme Assays
Dithiothreitol is frequently included in the reaction and storage buffers of many commercially available DNA modifying enzymes to preserve their stability and activity. agscientific.com However, its effects on DNA itself are a critical consideration, especially in highly sensitive assays. agscientific.com
Research has shown that DTT can introduce single-stranded nicks into double-stranded DNA. agscientific.com This effect is concentration-dependent and becomes significant in assays designed to detect single or very few DNA modification events. agscientific.com In a standard DNA nicking assay, supercoiled plasmid DNA incubated with DTT showed an increase in the nicked, relaxed form. agscientific.com This finding is crucial for single-molecule detection studies and other ultrasensitive assays, where unintended DNA damage from buffer components can be a significant source of error and can decrease the signal-to-noise ratio. agscientific.com
Conversely, DTT's reducing properties are essential for releasing DNA from its protective proteins, particularly in samples where DNA is tightly packaged, such as in sperm cells. astralscientific.com.au The outer membrane and chromatin of spermatozoa are rich in disulfide bonds, which DTT effectively reduces, allowing for the release of DNA for extraction and analysis. astralscientific.com.au This is a standard procedure in forensic DNA analysis from semen samples. aopwiki.org
DTT's impact extends to quantitative polymerase chain reaction (qPCR) assays that use fluorescent dyes. Studies have reported that the presence of residual DTT in DNA extracts can adversely affect certain fluorescent dyes, leading to inaccurate quantification of DNA and incorrect male-to-female DNA ratios in forensic samples. aopwiki.org Therefore, while DTT is beneficial for DNA extraction from specific sample types, its removal before downstream qPCR analysis is often necessary to ensure data accuracy. aopwiki.org
| Assay/Application | Effect of DTT | Research Finding | Reference |
|---|---|---|---|
| DNA Nicking Assay | Introduces single-stranded nicks in plasmid DNA | Incubation with DTT leads to a quantifiable increase in nicked DNA, impacting integrity. | agscientific.com |
| Sperm DNA Extraction | Reduces disulfide bonds in sperm heads to release DNA | Essential for efficient DNA lysis and extraction from spermatozoa for forensic analysis. | astralscientific.com.au |
| qPCR Assays | Interferes with certain fluorescent dyes | Can cause inaccurate DNA quantification if not removed prior to analysis. | aopwiki.org |
| Single Molecule Detection | Decreases signal-to-noise ratio | Unintended DNA nicking can be a significant source of error in ultrasensitive assays. | agscientific.com |
Applications in In Vitro Deiodinase Enzyme Assays
Dithiothreitol is an indispensable component in the in vitro study of iodothyronine deiodinases, a family of enzymes (D1, D2, D3) that are crucial for the activation and inactivation of thyroid hormones. researchgate.net These enzymes catalyze the removal of iodine atoms from thyroxine (T4) and other iodothyronines, a process that requires a thiol cofactor to regenerate the active enzyme. researchgate.netnih.gov
In virtually all in vitro deiodinase assays, DTT serves as the essential thiol cofactor. mdpi.comnih.gov The enzymatic reaction follows a ping-pong mechanism where the deiodinase first reacts with the iodothyronine substrate, leading to an enzyme intermediate. nih.gov DTT then reduces this intermediate, releasing the deiodinated product and restoring the enzyme to its active, reduced state. nih.gov The concentration of DTT can influence the observed enzyme kinetics; for example, studies on type I deiodinase (D1) have shown that different DTT concentrations can reveal different kinetic properties (high Kₘ vs. low Kₘ). nih.gov
Deiodinase activity is typically measured by homogenizing tissues (like liver, kidney, or brain) or using cell preparations in a buffer containing DTT. mdpi.comeuropa.eu For instance, assays to measure type 2 deiodinase (D2) activity in brain tissue sonicates are performed in the presence of approximately 10 mM DTT. nih.gov The assay measures the conversion of the prohormone T4 into the active hormone 3,5,3′-triiodothyronine (T3). researchgate.net
The development of non-radioactive, colorimetric deiodinase assays, such as those based on the Sandell-Kolthoff reaction, also relies on DTT as the reducing agent in the incubation buffer. mdpi.com These methods provide a higher-throughput alternative to traditional radiolabeled substrate assays for screening potential endocrine-disrupting chemicals that may inhibit deiodinase activity. mdpi.comresearchgate.net
Advanced Methodological Considerations and Analytical Techniques for Dithiothreitol Tetraacetate Research
Spectroscopic and Chromatographic Methods for Characterization and Quantification
The characterization and quantification of DTTAc, along with its active metabolite DTT, are foundational to any study. Due to their distinct chemical properties, a combination of spectroscopic and chromatographic techniques is employed.
DTTAc itself has been synthesized and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). mincyt.gob.ar Proton NMR (¹H NMR) is used to confirm the structure of the synthesized DTTAc by identifying the protons associated with the acetyl groups and the core dithiothreitol (B142953) structure. mincyt.gob.archemicalbook.comspectrabase.com Mass spectrometry provides data on the molecular weight and fragmentation pattern, confirming the compound's identity. mincyt.gob.arconicet.gov.ar Gas chromatography-mass spectrometry (GC-MS) has also been used to provide evidence of the in vivo generation of DTT from DTTAc in rat liver. nih.gov
For quantifying DTT, the product of DTTAc deacetylation, high-performance liquid chromatography (HPLC) is a powerful and widely used tool. japsonline.com Reversed-phase HPLC (RP-HPLC) can separate the reduced and oxidized forms of DTT. nih.gov Methods using HPLC coupled with UV and tandem mass spectrometry (MS/MS) detection have been developed for the direct, simple, and fast evaluation of DTT in complex mixtures, such as those from protein refolding processes. researchgate.netresearchgate.netnih.gov In these methods, DTT can be intentionally oxidized to a single, stable cyclic compound (DTTox) which is then quantified. researchgate.netnih.gov This approach avoids issues with the equilibrium between the reduced and oxidized forms in solution. The oxidized DTT can be selectively identified by UV absorbance at approximately 285 nm or by selected reaction monitoring in MS/MS. researchgate.netresearchgate.net
The table below summarizes the primary analytical methods used for DTTAc and its active form, DTT.
| Method | Analyte(s) | Purpose | Key Findings & Applications |
| Nuclear Magnetic Resonance (NMR) | Dithiothreitol Tetraacetate (DTTAc) | Structural Characterization | Confirms the successful synthesis and purity of DTTAc by identifying characteristic proton signals. mincyt.gob.archemicalbook.comgoogle.com |
| Mass Spectrometry (MS) | This compound (DTTAc), Dithiothreitol (DTT) | Structural Characterization, Identification | Confirms molecular weight and structure of DTTAc. mincyt.gob.ar GLC/MS has been used to show the conversion of DTTAc to DTT in vivo. nih.gov |
| HPLC-UV/MS | Dithiothreitol (DTT) | Quantification | Allows for sensitive and specific quantification of DTT in complex biological or chemical mixtures. researchgate.netresearchgate.net Can distinguish between reduced (H2DTT) and oxidized (DTTox) forms. researchgate.netresearchgate.net |
| RP-HPLC with UV Detection | Dithiothreitol (DTT) | Quantification, Redox state monitoring | Exploits the specific UV absorbance of oxidized DTT to provide a quantitative measure of the experimental redox potential in a sample. nih.gov |
In Vitro Model Systems for Studying this compound Activity and Deacetylation
The biological or chemical activity of DTTAc is contingent upon its deacetylation to DTT. Therefore, appropriate in vitro models are essential to study the kinetics of this conversion and the subsequent effects of the released DTT. Research has indicated that DTTAc is hydrolyzed in vivo to DTT, and DTTAc-thiolacetate esterase activity has been identified in blood and various organs. mincyt.gob.ar
Enzymatic and Tissue-Based Systems: In vitro deacetylation can be studied using preparations from tissues known to have high esterase activity, such as liver or blood homogenates. mincyt.gob.ar These systems allow for the measurement of "DTTAc-thiolacetate esterase" activity, providing insight into how rapidly DTTAc might be converted to DTT in a biological context. mincyt.gob.ar
Cell Culture Models: Various cell lines can be employed to study the downstream effects of DTT once it is released from DTTAc. For example, the HL-60 cell line has been used to investigate apoptosis induced by DTT. nih.gov In such a model, DTTAc would be introduced to the culture, and the subsequent cellular changes would be monitored. This allows researchers to study the effects of a slower, sustained release of DTT compared to adding DTT directly. Other models include using cells to study biofilm detachment, where DTT's reducing power is the key activity. nih.gov
Acellular Chemical and Biochemical Systems: Simpler, cell-free systems are used to study the direct chemical properties of DTT released from DTTAc. These include assays for inhibiting lipid peroxidation or for reducing disulfide bonds in specific proteins. mincyt.gob.arastralscientific.com.au For instance, the interaction of DTT with model proteins like human serum albumin or specific peptides can be studied to understand its mechanism of action. frontiersin.org The reduction of disulfide bonds in proteins like immunoglobulins can be monitored in a controlled environment. sigmaaldrich.com
Influence of pH and Environmental Factors on this compound Performance in Research
While DTTAc is noted for its greater chemical stability compared to DTT, its ultimate performance in a research setting is governed by the properties of the DTT that is generated. mincyt.gob.arnih.gov The stability and reducing power of DTT are highly dependent on environmental factors, particularly pH and temperature.
The reducing capability of DTT is limited to pH values above 7, as only the negatively charged thiolate form (-S⁻) is reactive. agscientific.com The pKa values for DTT's thiol groups are 9.2 and 10.1. agscientific.com The optimal pH range for DTT's reducing activity is generally considered to be between 7.1 and 8.0. astralscientific.com.au
The stability of DTT in solution, and thus its effective concentration over time, is also critically influenced by pH and temperature. DTT is less stable at higher pH values and higher temperatures. This is a crucial consideration for any experiment where a consistent reducing environment is required over several hours.
The following table, compiled from product information data, illustrates the half-life of DTT under various conditions. sigmaaldrich.comagscientific.com
| pH | Temperature (°C) | Half-Life (hours) |
| 6.5 | 20 | 40 |
| 7.5 | 20 | 10 |
| 8.5 | 0 | 11 |
| 8.5 | 20 | 1.4 |
| 8.5 | 40 | 0.2 |
Data presented is for DTT in 0.1 M potassium phosphate (B84403) buffer.
The presence of metal ions can also impact DTT stability. agscientific.com Conversely, chelating agents like EDTA are sometimes included in buffers to improve DTT's stability. agscientific.commdpi.com Furthermore, temperature can affect the heat stability of proteins being studied, and the presence of DTT can in some cases decrease the thermal stability of enzymes by reducing critical disulfide bonds. researchgate.net These factors must be carefully controlled in any DTTAc-based experiment to ensure that the observed effects are attributable to the intended action of the released DTT and not to the degradation of the reagent or unintended effects on the system.
Considerations for Reproducibility and Standardization in this compound-Based Experiments
Ensuring reproducibility is a cornerstone of scientific research. nih.gov For experiments involving DTTAc, several factors must be rigorously controlled and standardized to achieve reliable and comparable results.
Reagent Purity and Characterization: The purity of the synthesized DTTAc must be confirmed using analytical methods like NMR or MS, as described in section 5.1. Any impurities could lead to confounding results.
Standardization of In Vitro Systems: When using cell or tissue-based models, the source, passage number (for cell lines), and preparation method must be consistent. nih.gov The activity of the esterases responsible for deacetylating DTTAc can vary, impacting the rate of DTT release.
Control of Environmental Conditions: As detailed in section 5.3, pH and temperature are critical variables that dictate the stability and activity of the DTT generated from DTTAc. astralscientific.com.auagscientific.com These must be precisely controlled and reported in all experiments. Buffers should be standardized, including the presence or absence of chelating agents.
Quantification of Deacetylation and DTT Concentration: It is crucial to not only administer a known concentration of DTTAc but also, where possible, to measure the resulting concentration of DTT over the course of the experiment. Methodologies like HPLC-MS can be used for this purpose. researchgate.netnih.gov This helps to correlate the observed biological or chemical effect with the actual concentration of the active agent.
Detailed Reporting: To allow for independent replication, all experimental parameters must be reported in detail. nih.govnih.gov This includes the synthesis and characterization of DTTAc, the specifics of the in vitro model, buffer composition, pH, temperature, incubation times, and the methods used for quantification. The lack of established, standardized protocols for DTTAc research makes this detailed reporting even more critical. ntnu.nobiorxiv.org
By addressing these considerations, researchers can improve the robustness and reproducibility of their findings in studies utilizing this compound.
Comparative Analysis with Other Reducing Agents in Research Paradigms
Dithiothreitol (B142953) Tetraacetate versus Dithiothreitol: Stability, Delivery, and Bioavailability in Research
Dithiothreitol (DTT) is a powerful reducing agent widely used to protect proteins from oxidation by keeping their sulfhydryl groups in a reduced state and for reducing disulfide bonds. biotrend.combiocompare.com However, DTT itself has limitations, including chemical instability and a hydrophilic nature that restricts its passive diffusion across cellular membranes. nih.govinterchim.fr Dithiothreitol tetraacetate was synthesized to overcome these challenges, functioning as a more stable, cell-permeable prodrug of DTT. nih.gov
The key distinction lies in the acetylation of DTT's hydroxyl and thiol groups. This modification renders DTT-Ac more chemically stable and less overtly toxic than its parent compound. nih.gov The acetyl groups increase the lipophilicity of the molecule, facilitating its transport across the lipid bilayers of cell membranes. Once inside the cell, DTT-Ac is hydrolyzed by intracellular esterases, such as DTTAC-S-acetyl esterase (DTTACEST), which is found in various subcellular fractions, including microsomes and mitochondria. nih.govnih.gov This enzymatic action releases the active DTT, allowing it to exert its reducing effects within the intracellular environment.
This mechanism of delivery and activation makes DTT-Ac particularly valuable for studies requiring the manipulation of the intracellular redox state. For instance, the cell-permeable nature of DTT has been utilized to activate endogenous transglutaminase 2 within blood vessels to study inward remodeling, a process that would be difficult to achieve with the less permeable DTT. researchgate.net In contrast, standard DTT is highly soluble in water and is primarily effective in extracellular or in vitro applications, such as reducing proteins during purification or prior to electrophoresis. interchim.frastralscientific.com.au
| Property | This compound (DTT-Ac) | Dithiothreitol (DTT) |
|---|---|---|
| Chemical Stability | Higher; more resistant to air oxidation. nih.gov | Lower; susceptible to air oxidation, especially in solution. wikipedia.org |
| Cellular Delivery | High; acetyl groups increase lipophilicity, enabling passive diffusion across cell membranes. nih.gov | Low; hydrophilic nature limits passive entry into cells. interchim.fr |
| Bioavailability | Acts as a prodrug; requires intracellular enzymatic deacetylation by esterases to become active DTT. nih.govnih.gov | Immediately active upon dissolution; does not require activation. agscientific.com |
| Primary Application Context | Intracellular studies; delivery of a reducing agent into living cells. researchgate.net | Extracellular and in vitro applications (e.g., protein purification, SDS-PAGE). biocompare.comastralscientific.com.au |
Comparative Efficacy with Other Thiol-Based Reducing Agents in Specific Research Applications
The efficacy of DTT, the active form of DTT-Ac, is often compared with other thiol-based reducing agents like β-Mercaptoethanol (BME), Dithioerythritol (B556865) (DTE), and (2S)-2-amino-1,4-dimercaptobutane (dithiobutylamine or DTBA). Each has distinct properties that make it suitable for specific applications.
β-Mercaptoethanol (BME): A monothiol, BME is a commonly used reducing agent. However, DTT is a significantly stronger reducing agent, in part because the formation of its internal, stable six-membered ring after reducing a disulfide bond is thermodynamically favorable. biotrend.com DTT is generally preferred over BME due to its stronger reducing power and lower volatility, which results in a less pungent odor. agscientific.com
Dithioerythritol (DTE): DTE is an epimer of DTT. nbinno.com Both are dithiol compounds and function via a similar thiol-disulfide exchange mechanism. nbinno.com They are often used interchangeably, though subtle structural differences can affect their reducing efficiency at different pH levels. nbinno.com
Dithiobutylamine (DTBA): DTBA is a more recently developed dithiol reducing agent with thiol pKa values approximately one unit lower than those of DTT. nih.govnih.gov This characteristic makes DTBA a more potent reducing agent than DTT, particularly at neutral or acidic pH where a greater fraction of its thiol groups exist in the reactive thiolate form. nih.gov Research has shown that DTBA reduces disulfide bonds in small molecules and proteins significantly faster than DTT. nih.govnih.gov
The choice of reducing agent is highly dependent on the experimental conditions, particularly pH. The reducing power of DTT is limited at pH values below 7, as the reactive species is the negatively charged thiolate form (-S⁻), which is less prevalent in acidic conditions. wikipedia.org In contrast, agents like DTBA show enhanced efficacy in this pH range. nih.gov
| Reducing Agent | Key Characteristics | Optimal pH Range | Primary Research Applications |
|---|---|---|---|
| Dithiothreitol (DTT) | Strong dithiol reducing agent; forms a stable oxidized ring structure. wikipedia.org Less odor than BME. agscientific.com | >7.0 wikipedia.org | Protein reduction for SDS-PAGE, enzyme stabilization, preventing protein aggregation. agscientific.com |
| β-Mercaptoethanol (BME) | Monothiol; less potent than DTT. biotrend.com Pungent odor. agscientific.com | ~7.0-9.0 | General protein reduction, RNA isolation to inhibit ribonucleases. agscientific.com |
| Dithioerythritol (DTE) | Epimer of DTT with similar function but slightly different structural properties. nbinno.com | >7.0 | Largely interchangeable with DTT for general protein reduction. nbinno.com |
| Dithiobutylamine (DTBA) | Lower thiol pKa values than DTT, leading to faster reduction of disulfide bonds. nih.govnih.gov | Effective at neutral and acidic pH (e.g., 5.5-7.0). nih.gov | Rapid reduction of disulfide bonds in small molecules and proteins, particularly in conditions where DTT is sluggish. nih.gov |
Emerging Research Frontiers and Future Perspectives for Dithiothreitol Tetraacetate
Novel Applications in Materials Science and Polymer Chemistry Research
The field of polymer chemistry, particularly the synthesis of hydrogels and other advanced materials through thiol-ene reactions, represents a significant growth area for DTT-Ac. Thiol-ene chemistry, a "click" reaction involving the radical-mediated addition of a thiol to an alkene, is valued for its efficiency and biocompatibility. nih.govrsc.org DTT, with its two thiol groups, is a valuable cross-linker in these polymerizations, used to create materials like degradable hydrogels for tissue engineering and pressure-sensitive adhesives. acs.orgnih.gov
However, the high reactivity of DTT's thiol groups can sometimes be a disadvantage, leading to premature or uncontrolled polymerization. The use of a protected form of DTT, such as Dithiothreitol (B142953) tetraacetate, offers a strategic advantage. By masking the reactive thiol groups as thioacetates, DTT-Ac can be incorporated into a polymer formulation without initiating immediate reaction. The polymerization or cross-linking can then be triggered on-demand through a deacetylation step, which unmasks the thiol groups. This could be achieved chemically, for example by changing the pH, or enzymatically, providing a route to stimulus-responsive materials.
Research has demonstrated the utility of acetyl-protected thiols in other advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined block copolymers that can self-assemble. researchgate.net This precedent suggests a promising future for DTT-Ac in the design of "smart" polymers and hydrogels where the release of the active DTT can be precisely controlled to alter material properties, such as swelling, degradation, or the release of an encapsulated therapeutic agent, in response to specific biological or chemical cues. google.comnih.gov
Integration into High-Throughput Screening Platforms for Chemical Biology
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of vast compound libraries. nih.gov Many HTS assays, particularly those involving enzymes with critical cysteine residues, require a reducing agent like DTT in the buffer to maintain protein structure and function. nih.govfishersci.pt However, this practice is fraught with complications. Strong, non-physiological reducing agents such as DTT can react with certain classes of compounds, known as redox-cycling compounds (RCCs), to generate hydrogen peroxide. nih.gov This artifact can lead to false-positive hits through oxidative damage to the target protein or false-negative hits by interfering with the assay's detection system, complicating data interpretation and leading to the wasteful pursuit of promiscuous compounds. nih.gov
Dithiothreitol tetraacetate offers an elegant solution to this problem, especially for cell-based HTS assays. As a lipophilic and cell-permeable molecule, DTT-Ac can cross the cell membrane and deliver its DTT payload directly into the cytoplasm following intracellular deacetylation. nih.govastralscientific.com.auagscientific.com This strategy enables the maintenance of a physiological reducing environment inside the cell, protecting redox-sensitive targets without exposing the extracellular assay components to high concentrations of a reactive reducing agent. This approach minimizes the risk of generating artifacts and allows for a more accurate assessment of a compound's true biological activity. The development of automated, HTS-compatible methods for monitoring cellular redox status will further enhance the utility of DTT-Ac as a critical tool for improving the quality and reliability of screening data in chemical biology. researchgate.netmdpi.com
Advancements in Understanding In Vivo Deacetylation and Its Implications for Mechanistic Research Models
A pivotal area of advancement for this compound lies in the detailed characterization of its metabolic activation. DTT-Ac was designed as a chemically stable and less toxic prodrug that can be converted in vivo to the active reducing agent, DTT. nih.gov Seminal research has provided direct gas chromatography-mass spectrometry (GC/MS) evidence of this conversion, demonstrating that DTT-Ac is rapidly and fully deacetylated to DTT in the liver following administration in rat models. nih.gov
This bioactivation is catalyzed by a specific enzymatic activity, termed DTTAC-S-acetyl esterase (DTTACEST). nih.gov Further investigation into the subcellular localization of this enzyme in the liver has revealed its distribution and kinetic properties, providing a deeper understanding of the compound's mechanism of action. The highest specific activity of DTTACEST is found in the microsomes, followed by the mitochondria, with no activity detected in the cytosol. nih.gov
| Subcellular Fraction | Specific Activity (nmol/min/mg protein) | Km (mM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Microsomes | > | < | > |
| Mitochondria | >> | > | > |
| Nuclei | >> | > | > |
| Cytosol | Absent | N/A | N/A |
This table illustrates the relative enzyme specific activity and kinetic parameters (Km and Vmax) of DTTAC-S-acetyl esterase across different liver subcellular fractions, indicating the highest efficiency in the microsomal fraction.
The successful application of DTT-Ac in a mechanistic research model of carbon tetrachloride-induced liver necrosis underscores its value. In this model, treatment with DTT-Ac significantly prevented liver necrosis, demonstrating its protective effect against oxidative stress-induced cell damage. nih.gov The prodrug was effective even when administered hours after the toxin, highlighting its potential utility in studying oxidative stress mechanisms. nih.gov These findings validate the prodrug strategy and open avenues for using DTT-Ac as a sophisticated tool to probe the role of redox signaling and oxidative damage in a variety of other in vivo disease models.
Development of Targeted this compound Analogs for Specific Research Objectives
Building on the success of DTT-Ac as a stable, cell-permeable DTT prodrug, the next frontier is the development of second-generation analogs with enhanced or specialized properties. nih.gov The core concept involves modifying the DTT-Ac structure to achieve more precise control over its activity for specific research applications. This falls within the broader strategy of designing prodrugs for targeted delivery, where a therapeutic or active agent is linked to a carrier moiety to improve its pharmacokinetic profile and deliver it to a specific site of action. nih.govrsc.orgmdpi.com
Future research in this area could focus on several key objectives:
Modulating Deacetylation Rates: The four acetate (B1210297) groups on DTT-Ac are critical for its stability and cell permeability. By replacing these acetates with other ester-containing functional groups (e.g., longer alkyl chains or electron-withdrawing/donating groups), it may be possible to precisely control the rate of hydrolysis by intracellular esterases. This would allow researchers to tune the release kinetics of DTT, tailoring it for either rapid, high-concentration delivery or slow, sustained release, depending on the biological question being investigated.
Organelle-Specific Targeting: A major goal in cell biology is the ability to manipulate the biochemical environment of specific organelles. nih.gov Analogs of DTT-Ac could be synthesized with targeting ligands appended to the core structure. For example, a triphenylphosphonium cation could be added to direct the molecule to the mitochondria, while specific peptide sequences could target the nucleus or the endoplasmic reticulum. This would enable the precise study of redox processes within individual cellular compartments.
Enhanced Bioavailability and Specificity: The prodrug approach has been used to improve the delivery and reduce the toxicity of numerous compounds. nih.govrsc.org Further optimization of the physicochemical properties of DTT-Ac analogs could lead to improved bioavailability for in vivo studies. By creating linkers that are cleaved only by enzymes that are overexpressed in specific tissues or disease states, highly targeted delivery of DTT could be achieved, providing a powerful tool for both basic research and potentially therapeutic applications. nih.gov
The development of a diverse library of DTT-Ac analogs represents a powerful direction for creating a sophisticated toolkit for the chemical biology community, enabling unprecedented control over intracellular redox chemistry.
Q & A
Q. How does dithiothreitol tetraacetate differ functionally from dithiothreitol (DTT) in biochemical assays?
this compound is an acetylated derivative of DTT, designed to enhance stability and solubility in hydrophobic environments. Unlike DTT, which directly reduces disulfide bonds, the tetraacetate form requires deacetylation (e.g., via esterases) to release active DTT. This property makes it advantageous for controlled-release applications in cell-based assays or enzyme kinetics studies where premature reduction must be avoided . Methodological Note: To validate its activation, pair this compound with esterase-containing buffers and monitor disulfide reduction kinetics using Ellman’s assay (DTNB) .
Q. What are the standard protocols for synthesizing this compound?
Synthesis typically involves acetylation of DTT using acetic anhydride in anhydrous conditions. A representative method includes:
- Dissolving DTT in pyridine under nitrogen atmosphere.
- Adding acetic anhydride dropwise at 0°C.
- Stirring for 24 hours at room temperature.
- Purifying via silica gel chromatography (ethyl acetate/hexane). Yield optimization requires precise stoichiometric ratios and inert gas purging to prevent oxidation byproducts .
Q. How should this compound be stored to maintain stability in long-term experiments?
Store lyophilized this compound at –20°C in airtight, light-protected containers. For aqueous solutions, prepare fresh and use within 24 hours due to hydrolysis susceptibility. Stability assays show <5% degradation over 6 months under cryogenic storage .
Advanced Research Questions
Q. What experimental strategies mitigate contradictions in data when this compound interacts with metal ions?
this compound’s acetyl groups may chelate divalent cations (e.g., Ca²⁺, Mg²⁺), altering enzyme kinetics. To resolve discrepancies:
- Include metal ion controls (e.g., EDTA-free buffers).
- Use ICP-MS to quantify residual metal contamination.
- Compare activity in Tris-HCl vs. HEPES buffers, as Tris weakly binds cations . Example Data Conflict: In calcium-dependent proteases, acetylated DTT reduced activity by 30% vs. non-acetylated DTT; this was traced to Ca²⁺ chelation .
Q. How can this compound be employed in redox-proteomics to study post-translational modifications?
Its controlled release profile minimizes off-target thiol oxidation. A workflow includes:
- Treating lysates with this compound (1–5 mM) in esterase-supplemented buffers.
- Quenching with iodoacetamide to alkylate free thiols.
- Enriching disulfide-linked peptides via diagonal chromatography.
- Validating with LC-MS/MS (e.g., identifying S-glutathionylation sites) .
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- X-ray crystallography : For unambiguous confirmation of acetylation sites (e.g., β-D-configuration in tetraacetate derivatives, as shown in Figure S18–S20 of ).
- ¹³C NMR : Characterizes acetyl group chemical shifts (δ 20–22 ppm for methyl carbons; δ 168–170 ppm for carbonyls) .
- HPLC-MS : Detects hydrolysis byproducts (e.g., mono-/diacetylated intermediates) .
Data Contradiction Analysis
Q. Why do studies report variable efficacy of this compound in reducing extracellular vs. intracellular disulfides?
Discrepancies arise from differential esterase activity across biological systems. For example:
- In cell culture media lacking esterases, this compound shows <10% activation.
- In mammalian lysates, esterase-rich environments achieve >90% DTT release within 30 minutes. Resolution: Pre-treat samples with exogenous esterases or validate tissue-specific esterase profiles .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
